4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide
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Overview
Description
4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Preparation Methods
The synthesis of 4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of 3-chlorophenylpiperazine with a pyridinesulfonamide derivative under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) . Industrial production methods may vary, but they generally follow similar multi-step protocols to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom on the phenyl ring is replaced by other nucleophiles. Common reagents and conditions used in these reactions include solvents like ethanol, catalysts like palladium on carbon (Pd/C), and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide involves its interaction with specific molecular targets in the central nervous system. It acts as a ligand for certain receptors, modulating their activity and influencing neurotransmitter release. The pathways involved include the serotonin and dopamine systems, which play crucial roles in mood regulation and cognitive functions .
Comparison with Similar Compounds
4-[4-(3-Chlorophenyl)-1-piperazinyl]-3-pyridinesulfonamide can be compared with other piperazine derivatives such as:
1-(3-Chlorophenyl)piperazine (mCPP): Known for its use in the synthesis of antidepressant drugs.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often found in combination with other psychoactive substances.
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: A selective serotonin receptor antagonist
Properties
Molecular Formula |
C15H17ClN4O2S |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide |
InChI |
InChI=1S/C15H17ClN4O2S/c16-12-2-1-3-13(10-12)19-6-8-20(9-7-19)14-4-5-18-11-15(14)23(17,21)22/h1-5,10-11H,6-9H2,(H2,17,21,22) |
InChI Key |
RKJZIYMDZSPVAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=C(C=NC=C3)S(=O)(=O)N |
Origin of Product |
United States |
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